1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane
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Overview
Description
1-(2-(2H-1,2,3-triazol-2-yl)ethyl)azepane is a useful research compound. Its molecular formula is C10H18N4 and its molecular weight is 194.282. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Physicochemical Studies
Research has explored the synthesis and characterization of azole derivatives, including triazoles, for their physicochemical properties. For example, the study by Torres et al. (1988) focuses on the synthesis of symmetrical and asymmetrical bisazolylethanes through phase transfer catalysis, contributing to the understanding of their NMR properties and chemical behavior (Torres et al., 1988).
Framework Flexibility and Sorption Behavior
Zhang and Chen (2008) investigated a porous metal azolate framework demonstrating exceptional flexibility and sorption behavior. This research highlights the potential for using such frameworks in gas sorption applications due to their thermoactivated and hydrophobic characteristics (Zhang & Chen, 2008).
Ionic Liquids
Belhocine et al. (2011) developed a new family of room-temperature ionic liquids using azepane, demonstrating their potential in mitigating disposal issues related to the polyamide industry. These ionic liquids exhibit wide electrochemical windows, making them promising for various applications (Belhocine et al., 2011).
Solid Phase Peptide Synthesis
Tornøe, Christensen, and Meldal (2002) reported on the regiospecific copper(I)-catalyzed 1,3-dipolar cycloaddition of terminal alkynes to azides on solid-phase, enabling the synthesis of 1,4-substituted [1,2,3]-triazoles in peptide backbones or side chains. This method is compatible with solid-phase peptide synthesis, offering an efficient approach to diversely substituted triazoles (Tornøe et al., 2002).
Antimicrobial and Anticonvulsant Evaluation
Rajasekaran, Murugesan, and Anandarajagopal (2006) synthesized and evaluated novel 1-[2-(1H-tetrazol-5-yl)ethyl]-1H-benzo[d][1,2,3]triazoles for their antibacterial, antifungal, and anticonvulsant activities. This study contributes to the development of new compounds with potential therapeutic applications (Rajasekaran et al., 2006).
Mechanism of Action
Target of Action
Triazole compounds are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Triazole compounds are known to form hydrogen bonds with their targets, which can lead to changes in the target’s function .
Biochemical Pathways
Triazole compounds are known to influence various biochemical pathways depending on their specific targets .
Properties
IUPAC Name |
1-[2-(triazol-2-yl)ethyl]azepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4/c1-2-4-8-13(7-3-1)9-10-14-11-5-6-12-14/h5-6H,1-4,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNFJZXLYCLUJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CCN2N=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.